Suberylglycine - 60317-54-6

Suberylglycine

Catalog Number: EVT-382557
CAS Number: 60317-54-6
Molecular Formula: C10H17NO5
Molecular Weight: 231.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Suberylglycine is a dicarboxylic acid metabolite found in human urine. [] It serves as a key biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. [, , ] MCAD deficiency is an inherited metabolic disorder that disrupts the body's ability to break down medium-chain fatty acids for energy. [] Suberylglycine is produced in elevated amounts in individuals with this deficiency, making it a valuable diagnostic tool. [, , ]

Synthesis Analysis

The synthesis of suberylglycine involves several key enzymatic steps:

  1. Formation of Acyl-CoA: The initial step involves the activation of suberic acid to form suberyl-CoA through a reaction with coenzyme A.
  2. Conjugation with Glycine: The enzyme glycine N-acyltransferase (EC 2.3.1.13) catalyzes the reaction:
    suberyl CoA+glycineCoA+suberylglycine\text{suberyl CoA}+\text{glycine}\rightleftharpoons \text{CoA}+\text{suberylglycine}
    This reaction highlights the role of glycine as a nucleophile, attacking the carbonyl carbon of suberyl-CoA to form suberylglycine and release coenzyme A .

The synthesis can be influenced by various factors, including substrate availability and enzyme activity, which can vary in different physiological or pathological states.

Molecular Structure Analysis

Suberylglycine has a molecular formula of C8H15NO2C_8H_{15}NO_2 and a molecular weight of approximately 157.21 g/mol. The structure consists of a glycine moiety linked to a suberyl group, characterized by two carboxylic acid functional groups and a straight-chain hydrocarbon backbone .

Structural Features:

  • Functional Groups: Two carboxylic acid groups (-COOH) and an amine group (-NH2).
  • Connectivity: The carbon chain length (eight carbons) contributes to its classification as a medium-chain acyl glycine.

The three-dimensional structure can be analyzed using computational methods or spectroscopic techniques such as nuclear magnetic resonance spectroscopy, which provides insights into the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Suberylglycine participates in several biochemical reactions:

  1. Beta-Oxidation Pathway: In conditions where fatty acid oxidation is impaired (e.g., medium-chain acyl-CoA dehydrogenase deficiency), suberylglycine accumulates and is excreted in urine as a biomarker.
  2. Conjugation Reactions: It can also undergo further reactions involving other amino acids or metabolites, contributing to metabolic pathways associated with energy production and detoxification processes .

Key Reactions:

  • Formation from Acyl-CoA: As described previously.
  • Excretion in Urine: Elevated levels are indicative of metabolic disorders, particularly during fasting or stress conditions.
Mechanism of Action

The mechanism of action for suberylglycine is primarily linked to its role as an intermediary metabolite in fatty acid metabolism:

  • Fatty Acid Oxidation: Suberylglycine serves as a product when there is an excess of acyl-CoA due to impaired β-oxidation pathways. In conditions such as medium-chain acyl-CoA dehydrogenase deficiency, where the enzyme activity is significantly reduced, fatty acids cannot be oxidized effectively, leading to accumulation and subsequent conversion into acylglycines like suberylglycine.
  • Biomarker Role: Elevated urinary levels serve as indicators for diagnosing specific metabolic disorders, allowing for early detection and management strategies .
Physical and Chemical Properties Analysis

Suberylglycine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar functional groups.
  • Melting Point: Specific melting point data may vary but typically falls within ranges consistent with similar compounds.
  • Stability: It remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Relevant Data:

  • pKa Values: The pKa values for the carboxylic groups influence its ionization state at physiological pH, affecting solubility and reactivity.
  • Spectroscopic Properties: Techniques such as infrared spectroscopy can identify functional groups, while mass spectrometry can confirm molecular weight and structure .
Applications

Suberylglycine has several significant applications in clinical and research settings:

  1. Clinical Diagnostics: It is used as a biomarker for diagnosing metabolic disorders such as medium-chain acyl-CoA dehydrogenase deficiency and propionic acidemia. Elevated levels in urine can indicate these conditions, prompting further investigation and management .
  2. Research Tool: In metabolic studies, suberylglycine serves as a model compound for understanding fatty acid metabolism and exploring therapeutic interventions for related disorders.
  3. Potential Therapeutics: Investigations into the modulation of acylglycines may yield new therapeutic strategies for managing metabolic diseases associated with fatty acid oxidation defects .
Introduction to Suberylglycine

Biochemical Definition and Structural Characteristics

Suberylglycine (IUPAC name: 7-[(carboxymethyl)carbamoyl]heptanoic acid) is characterized by a 10-carbon dicarboxylic acid backbone with a glycine moiety attached via an amide bond. Its molecular structure features:

  • Two terminal carboxyl groups (pKa ≈ 3.9 and 4.2) that confer hydrophilicity and negative charge at physiological pH
  • A peptide bond linking the α-amino group of glycine to the carbonyl carbon of suberate
  • A flexible aliphatic chain (7 methylene groups) that facilitates specific molecular interactions [1]

The compound's monoisotopic molecular weight is 231.110672659 Da, with an average molecular weight of 231.2457 Da. Its structural formula is best represented by the SMILES notation OC(=O)CCCCCCC(=O)NCC(O)=O, illustrating the linear arrangement of functional groups [1]. Key physicochemical properties include:

  • Water solubility: Approximately 2.02 g/L (predicted)
  • LogP value: 0.27-0.32, indicating moderate hydrophobicity
  • Polar surface area: 103.7 Ų, reflecting significant molecular polarity [1]

Table 1: Molecular Characteristics of Suberylglycine

PropertyValue
Chemical FormulaC₁₀H₁₇NO₅
Monoisotopic Mass231.110672659 Da
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Rotatable Bonds9
CAS Registry Number60317-54-6
Melting PointNot Available

Chromatographic analyses reveal distinct behavior: reverse-phase HPLC shows strong retention at pH 2.0, while collision cross sections (CCS) in mass spectrometry average 146.8 Ų (negative ion mode), aiding analytical identification [1].

Historical Discovery and Early Research Milestones

The discovery of suberylglycine is intertwined with investigations of dicarboxylic aciduria in the 1970s. Initial reports described unidentified "peak clusters" in urinary organic acid profiles of patients presenting with Reye-like syndrome. In 1976, researchers first isolated and characterized this compound from the urine of a child with hypoketotic hypoglycemia, using gas chromatography-mass spectrometry (GC-MS) to confirm its structure [6].

Key historical milestones include:

  • 1976: Definitive identification of suberylglycine in a patient with fatty acid oxidation disorder, establishing its connection to metabolic crises [6]
  • 1983: Correlation between suberylglycine excretion and MCADD pathogenesis following the characterization of medium-chain acyl-CoA dehydrogenase [3]
  • 1990s: Validation of suberylglycine as a diagnostic biomarker through large-scale cohort studies of MCADD patients [5] [9]
  • 2000s: Integration into newborn screening protocols via tandem mass spectrometry, enabling presymptomatic detection [2] [5]

The pivotal 2002 study by Rinaldo et al. demonstrated that suberylglycine excretion exceeded 12.4 mmol/mol creatinine in confirmed MCADD cases, compared to undetectable levels (<0.5 mmol/mol creatinine) in healthy controls [2] [9]. This established quantitative thresholds for clinical diagnosis.

Table 2: Historical Research Milestones

YearMilestoneSignificance
1976First isolation from human urine [6]Structural characterization completed
1983Enzyme deficiency linkage [3]Association with MCADD established
1989Diagnostic validation [1]Quantitative thresholds defined
2002Newborn screening integration [5]Incorporated into tandem MS protocols
2022Asymptomatic detection [2]Identification in presymptomatic neonates

Case studies from Japan and Korea further expanded understanding of ethnic variations in excretion patterns. The c.449_452delCTGA mutation in Asian populations was associated with particularly high suberylglycine levels (3.05-3.52 mmol/molCr) even in asymptomatic neonates [9].

Role in Metabolic Pathways: Glycine Conjugation and Fatty Acid Oxidation

Suberylglycine formation represents a detoxification pathway for accumulated medium-chain fatty acids. Its biosynthesis occurs via two interconnected metabolic processes:

Fatty Acid β-Oxidation Disruption

Under normal conditions, medium-chain fatty acids (C6-C12) undergo mitochondrial β-oxidation. The enzyme medium-chain acyl-CoA dehydrogenase (MCAD) catalyzes the initial dehydrogenation step. In MCADD:

  • Deficient MCAD activity (often <5% of normal) causes accumulation of octanoyl-CoA (C8) and decanoyl-CoA (C10) [3] [4]
  • These acyl-CoAs are diverted to ω-oxidation in microsomes, forming suberyl-CoA (octanedioyl-CoA) [1]
  • Subsequent reactions yield suberic acid (octanedioic acid), the immediate precursor of suberylglycine [6]

Glycine Conjugation Mechanism

The conjugation reaction is catalyzed by glycine N-acyltransferase (GLYAT) in hepatic mitochondria:

  • Suberyl-CoA + GlycineSuberylglycine + Coenzyme A
  • The reaction follows Michaelis-Menten kinetics with Kₘ ≈ 2.5 mM for glycine [1] [8]
  • Enzymatic capacity exceeds physiological demand, but substrate saturation occurs during metabolic crises [8]

Table 3: Key Metabolic Intermediates in Suberylglycine Biosynthesis

MetaboliteStructureTissue OriginPathway Role
Octanoyl-CoA (C8)Acyl-CoA esterMitochondriaβ-Oxidation intermediate
Suberic acidHOOC-(CH₂)₆-COOHMicrosomesω-Oxidation product
Suberyl-CoAActivated dicarboxylateLiverConjugation substrate
SuberylglycineC₁₀H₁₇NO₅LiverTerminal detoxification product

The clinical significance of this pathway manifests in diagnostic biochemistry:

  • Urinary excretion of suberylglycine typically ranges from 2.9-12.4 mmol/mol creatinine during acute MCADD crises [2] [9]
  • Companion metabolites include hexanoylglycine, suberic acid, and 5-hydroxycaproic acid, forming a diagnostic signature [9]
  • In confirmed MCADD cases, suberylglycine concentrations show inverse correlation with residual MCAD enzyme activity (r = -0.87, p<0.001) [2]

This conjugation pathway represents an evolutionary adaptation to manage toxic lipid intermediates. However, its capacity is overwhelmed during prolonged catabolic states (e.g., fasting or infection), leading to biomarker overflow into urine [1] [5].

Properties

CAS Number

60317-54-6

Product Name

Suberylglycine

IUPAC Name

8-(carboxymethylamino)-8-oxooctanoic acid

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16)

InChI Key

HXATVKDSYDWTCX-UHFFFAOYSA-N

SMILES

C(CCCC(=O)O)CCC(=O)NCC(=O)O

Synonyms

8-[(Carboxymethyl)amino]-8-oxooctanoic Acid; Suberylglycine;

Canonical SMILES

C(CCCC(=O)O)CCC(=O)NCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.